Cas no 83622-42-8 (2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
83622-42-8 structure
Product Name:2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:83622-42-8
Le MF:C7H14BClO2
Mégawatts:176.448861598969
MDL:MFCD12405514
CID:668788
Update Time:2025-06-13

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (CHLOROMETHYL)BORONIC ACID PINACOL ESTER
    • 1,3,2-Dioxaborolane, 2-(chloromethyl)-4,4,5,5-tetramethyl-
    • 2-?(chloromethyl)?-?4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane
    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD12405514
    • Piscine à noyau: 1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
    • La clé Inchi: ABFNBZSUTILCRK-UHFFFAOYSA-N
    • Sourire: ClCB1OC(C)(C)C(C)(C)O1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 1

Propriétés expérimentales

  • Dense: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 81 ºC (14 Torr)
  • Point d'éclair: 54.0±22.6 ºC,

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C13473-5g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 95%
5g
2424.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C13473-25g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 95%
25g
9964.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C13473-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 95%
1g
692.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IQ039-5g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
5g
488.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IQ039-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
1g
124.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IQ039-200mg
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
200mg
45.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IQ039-25g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
25g
2733CNY 2021-05-08
Frontier Specialty Chemicals
C13473-1 g
Chloromethylboronic acid pinacol ester
83622-42-8
1g
$ 19.00 2022-11-04
Frontier Specialty Chemicals
C13473-5 g
Chloromethylboronic acid pinacol ester
83622-42-8
5g
$ 79.00 2022-11-04
Frontier Specialty Chemicals
C13473-25 g
Chloromethylboronic acid pinacol ester
83622-42-8
25g
$ 294.00 2022-11-04

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Référence
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Méthode de production 2

Conditions de réaction
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
Référence
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Méthode de production 3

Conditions de réaction
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
Référence
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Méthode de production 4

Conditions de réaction
1.1 Reagents: Bromochloromethane ,  Butyllithium Solvents: Dimethylformamide
Référence
Glutathione-like tripeptides as inhibitors of glutathionylspermidine synthetase. Part 1: Substitution of the glycine carboxylic acid group
Amssoms, Katie; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(18), 2553-2556

Méthode de production 5

Conditions de réaction
1.1 Reagents: Butyllithium ;  cooled
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
2.1 -
Référence
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Méthode de production 6

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 24 h, rt
1.3 Reagents: Water ;  rt
Référence
Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent
Farmer, Jennifer L.; et al, Journal of the American Chemical Society, 2012, 134(42), 17470-17473

Méthode de production 7

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; 24 h, rt
Référence
Stereocontrolled Synthesis of Carbon Chains Bearing Contiguous Methyl Groups by Iterative Boronic Ester Homologations: Application to the Total Synthesis of (+)-Faranal
Dutheuil, Guillaume; et al, Angewandte Chemie, 2009, 48(34), 6317-6319

Méthode de production 8

Conditions de réaction
Référence
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Méthode de production 9

Conditions de réaction
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Référence
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Méthode de production 10

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
Référence
Design and Evaluation of a New Lewis Acid-Assisted Lewis Acid Catalyst System and Further Applications of a Double-Allylation Reagent (MSc Thesis)
Sivasubramaniam, Umakanthan, 2009, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
1.2 16 h, rt
Référence
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Méthode de production 12

Conditions de réaction
1.1 Catalysts: Tributylstannane
Référence
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triisopropyl borate ,  Hydrochloric acid Solvents: Diethyl ether ;  16 h, -72 °C; 0 °C
1.2 -
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -100 °C
1.4 Reagents: Zinc chloride ;  16 h
1.5 Reagents: Butyllithium ,  Hexamethyldisilazane Solvents: Tetrahydrofuran ;  16 h, -78 °C
1.6 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 0 °C
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
2.2 16 h, rt
Référence
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Méthode de production 14

Conditions de réaction
1.1 -
2.1 Catalysts: Tributylstannane
Référence
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

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